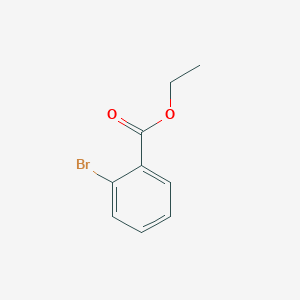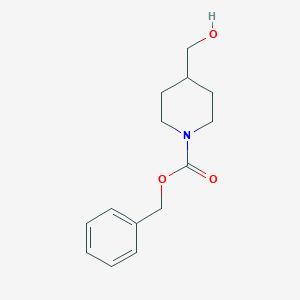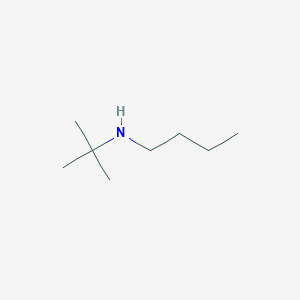
N-tert-Butylbutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butylbutylamine, also known as TBBAm, is an organic compound that belongs to the class of amines. This compound has gained significant attention in scientific research due to its unique chemical properties. The purpose of
Aplicaciones Científicas De Investigación
N-tert-Butylbutylamine has various scientific research applications. It is widely used in the synthesis of pharmaceutical compounds as a building block. It is also used as a catalyst in organic reactions, including the synthesis of polymers, dyes, and agrochemicals. Furthermore, this compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Mecanismo De Acción
N-tert-Butylbutylamine acts as a nucleophile due to the presence of the amine group. It can react with various electrophiles, such as carbonyl compounds, to form imines and enamines. This reaction is known as reductive amination and is widely used in organic synthesis. Furthermore, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses.
Efectos Bioquímicos Y Fisiológicos
N-tert-Butylbutylamine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to an increase in cognitive function and mood enhancement. Furthermore, this compound has been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-tert-Butylbutylamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it is relatively inexpensive compared to other organic compounds. However, this compound has some limitations, such as its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-tert-Butylbutylamine. One potential area of research is the development of new drugs based on the antimicrobial and antifungal properties of this compound. Furthermore, the use of this compound as a catalyst in organic reactions can be further explored. Additionally, the effects of N-tert-Butylbutylamine on the central nervous system can be studied in more detail to understand its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, N-tert-Butylbutylamine is an organic compound with unique chemical properties that have made it a popular subject of scientific research. This compound has various applications in the synthesis of pharmaceutical compounds, as a catalyst in organic reactions, and as a potential candidate for the development of new drugs. Furthermore, the biochemical and physiological effects of N-tert-Butylbutylamine have been studied extensively, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research of this compound, including the development of new drugs and the exploration of its effects on the central nervous system.
Propiedades
Número CAS |
16486-74-1 |
|---|---|
Nombre del producto |
N-tert-Butylbutylamine |
Fórmula molecular |
C8H19N |
Peso molecular |
129.24 g/mol |
Nombre IUPAC |
N-tert-butylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-6-7-9-8(2,3)4/h9H,5-7H2,1-4H3 |
Clave InChI |
VACPZDQXUAOTFR-UHFFFAOYSA-N |
SMILES |
CCCCNC(C)(C)C |
SMILES canónico |
CCCCNC(C)(C)C |
Otros números CAS |
16486-74-1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

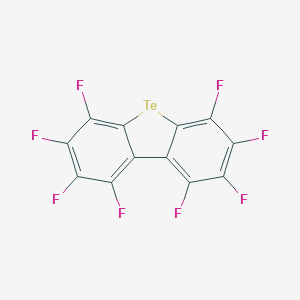
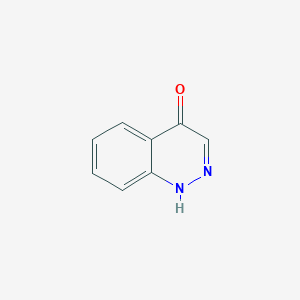
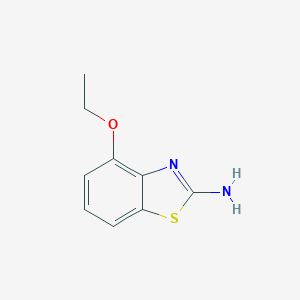
![(2S)-2,6-diamino-N-[(2S)-6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]hexanamide](/img/structure/B105064.png)
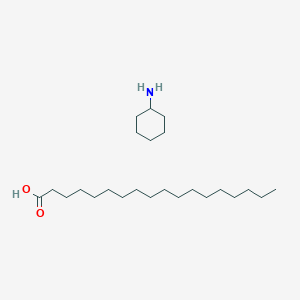
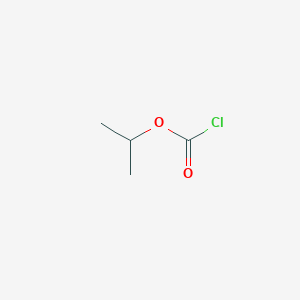
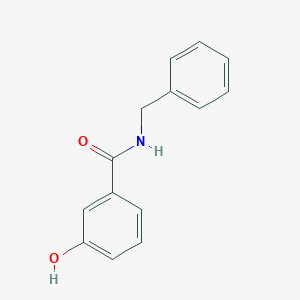
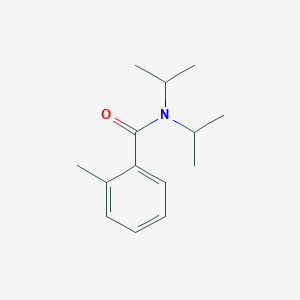
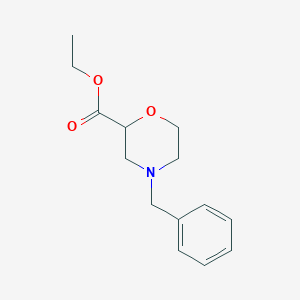
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

